4-(Vinylsulfonyl)benzoic acid 4-(Vinylsulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 95535-40-3
VCID: VC2462304
InChI: InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
SMILES: C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C9H8O4S
Molecular Weight: 212.22 g/mol

4-(Vinylsulfonyl)benzoic acid

CAS No.: 95535-40-3

Cat. No.: VC2462304

Molecular Formula: C9H8O4S

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Vinylsulfonyl)benzoic acid - 95535-40-3

Specification

CAS No. 95535-40-3
Molecular Formula C9H8O4S
Molecular Weight 212.22 g/mol
IUPAC Name 4-ethenylsulfonylbenzoic acid
Standard InChI InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
Standard InChI Key XVNBCTUERGUCCX-UHFFFAOYSA-N
SMILES C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Canonical SMILES C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure

4-(Vinylsulfonyl)benzoic acid consists of a benzoic acid framework with a vinylsulfonyl group attached at the para position. The vinylsulfonyl group (CH₂=CH-SO₂-) is a key reactive site in the molecule, while the carboxylic acid (-COOH) provides additional functionality for various chemical transformations. The structural arrangement of these functional groups creates a molecule with diverse chemical reactivity .

Physical Properties

The physical properties of 4-(Vinylsulfonyl)benzoic acid are summarized in Table 1 below. These properties influence its behavior in chemical reactions, storage requirements, and handling procedures.

Table 1: Physical Properties of 4-(Vinylsulfonyl)benzoic acid

PropertyValue
Molecular FormulaC₉H₈O₄S
Molecular Weight212.22 g/mol
Density1.4±0.1 g/cm³
Boiling Point438.3±37.0 °C at 760 mmHg
Flash Point218.9±26.5 °C
Vapour Pressure0.0±1.1 mmHg at 25°C
LogP1.33
Index of Refraction1.569
AppearanceCrystalline solid

The compound exhibits good thermal stability, as evidenced by its high boiling and flash points, making it suitable for applications requiring thermal processing .

Chemical Identifiers

Several standardized chemical identifiers are associated with 4-(Vinylsulfonyl)benzoic acid, facilitating its identification in chemical databases and literature.

Table 2: Chemical Identifiers of 4-(Vinylsulfonyl)benzoic acid

IdentifierValue
CAS Number95535-40-3
PubChem CID13394541
IUPAC Name4-ethenylsulfonylbenzoic acid
InChIInChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
InChIKeyXVNBCTUERGUCCX-UHFFFAOYSA-N
SMILESC=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
MDL NumberMFCD11519203

Synthesis and Preparation Methods

Synthetic Routes

Chemical Reactivity

Types of Reactions

The reactivity of 4-(Vinylsulfonyl)benzoic acid is dominated by its two primary functional groups: the vinylsulfonyl moiety and the carboxylic acid group. These groups enable the compound to participate in various reaction types.

Vinylsulfonyl Group Reactions

The vinylsulfonyl group serves as a Michael acceptor, undergoing addition reactions with nucleophiles. This reactivity is particularly important in bioconjugation applications and polymer chemistry:

  • Michael Addition: Nucleophiles such as thiols, amines, and alcohols can add across the vinyl double bond.

  • Cross-linking Reactions: The compound can function as a bifunctional cross-linking agent in polymer systems.

  • Cycloaddition Reactions: The vinyl group can participate in various cycloaddition processes.

Carboxylic Acid Group Reactions

The carboxylic acid functionality undergoes typical reactions associated with benzoic acid derivatives:

  • Esterification: Formation of esters with alcohols under acidic conditions or using coupling reagents.

  • Amidation: Reaction with amines to form amides, often facilitated by activating agents.

  • Reduction: Transformation to alcohols, aldehydes, or amines depending on reducing agents employed.

  • Salt Formation: Interaction with bases to form carboxylate salts.

Reaction Mechanisms

The Michael addition of nucleophiles to the vinylsulfonyl group proceeds through a nucleophilic attack at the β-carbon of the vinyl group, followed by protonation. This mechanism is central to many applications of the compound, particularly in bioconjugation chemistry.

The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the vinyl moiety, making it highly reactive toward nucleophiles. This reactivity can be modulated by pH, temperature, and solvent conditions, providing control over reaction selectivity and rate.

Applications

Bioconjugation Chemistry

The vinylsulfonyl group functions as a biological crosslinking agent, reacting with nucleophilic amino acid residues (particularly cysteines) in proteins. This property makes 4-(Vinylsulfonyl)benzoic acid valuable in:

  • Protein modification studies

  • Development of antibody-drug conjugates

  • Immobilization of biomolecules on solid supports

  • Construction of bioactive surfaces

Polymer Chemistry

In polymer science, 4-(Vinylsulfonyl)benzoic acid serves as:

  • A monomer for specialty polymers with unique properties

  • A crosslinking agent for hydrogel formation

  • A functional additive to impart specific properties to polymeric materials

  • A coupling agent for polymer modification

Medicinal Chemistry

The compound functions as an important building block for pharmaceutical research:

  • Synthesis of potential enzyme inhibitors

  • Development of covalent drugs targeting specific biological pathways

  • Creation of prodrugs with controlled release profiles

  • Design of molecules with enhanced pharmacokinetic properties

Industrial Applications

The industrial utility of 4-(Vinylsulfonyl)benzoic acid extends to several sectors:

  • Pharmaceutical Intermediates: Serves as a key intermediate in the synthesis of active pharmaceutical ingredients

  • Specialty Materials: Functions as a component in high-performance materials and coatings

  • Functional Additives: Acts as a reactive additive in industrial formulations

  • Analytical Standards: Utilized as reference materials in analytical chemistry

The compound's custom synthesis is available from gram to kilogram scale, supporting both research endeavors and industrial projects .

Biological Activity

Antimicrobial Properties

Studies have investigated the antimicrobial activity of 4-(Vinylsulfonyl)benzoic acid and its derivatives. The compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, and promising antifungal properties against fungi such as Cladosporium cladosporioides. This bioactivity profile suggests potential applications in antimicrobial development.

Cytotoxic Effects

Research has evaluated the cytotoxic effects of 4-(Vinylsulfonyl)benzoic acid on various human cancer cell lines. In vitro studies have shown varying degrees of cytotoxicity, with some derivatives exhibiting IC₅₀ values in the low micromolar range. These findings indicate potential relevance to anticancer drug development.

The mechanism of action may involve the inhibition of specific enzymes and cellular pathways crucial for cancer cell proliferation, including proteasomal and autophagic activities. Further investigations are ongoing to fully elucidate these mechanisms and optimize the compound's therapeutic potential.

Structure-Activity Relationships

Analysis of structure-activity relationships (SAR) for 4-(Vinylsulfonyl)benzoic acid and its derivatives provides insights into how structural modifications affect biological activity. Key findings from SAR studies include:

  • The vinylsulfonyl group is essential for reactivity toward biological nucleophiles

  • Substitution patterns on the aromatic ring modulate activity and selectivity

  • Modification of the carboxylic acid group can enhance cellular uptake and tissue distribution

  • Introduction of additional functional groups can fine-tune pharmacokinetic properties

These structure-activity insights guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacological properties.

ParameterClassification/Recommendation
Hazard CodesXi (Irritant)
GHS PictogramsGHS07
Signal WordWarning
Hazard StatementsH315, H319, H335 (Skin irritation, Eye irritation, Respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective EquipmentDust mask type N95, Eye shields, Gloves
Storage Condition2-8°C
Target OrgansRespiratory system

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